molecular formula C16H27N5O2S B11258461 3-(Piperidin-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazine

3-(Piperidin-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B11258461
M. Wt: 353.5 g/mol
InChI Key: ZGODCLUXJARXDP-UHFFFAOYSA-N
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Description

3-(PIPERIDIN-1-YL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with piperidine and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PIPERIDIN-1-YL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIDAZINE typically involves multi-step organic reactions. One common approach is to start with the pyridazine core and introduce the piperidine and piperazine substituents through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(PIPERIDIN-1-YL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated derivatives.

Scientific Research Applications

3-(PIPERIDIN-1-YL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIDAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(PIPERIDIN-1-YL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIDAZINE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(PIPERIDIN-1-YL)PROPAN-1-OL: A simpler compound with a piperidine ring and a hydroxyl group.

    3-PIPERIDIN-1-YL-1-(4-PROPOXY-PHENYL)-PROPAN-1-ONE: Features a piperidine ring and a propoxy-phenyl group.

Uniqueness

3-(PIPERIDIN-1-YL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIDAZINE is unique due to its combination of piperidine and piperazine groups attached to a pyridazine ring. This structure provides a unique set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

Molecular Formula

C16H27N5O2S

Molecular Weight

353.5 g/mol

IUPAC Name

3-piperidin-1-yl-6-(4-propylsulfonylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C16H27N5O2S/c1-2-14-24(22,23)21-12-10-20(11-13-21)16-7-6-15(17-18-16)19-8-4-3-5-9-19/h6-7H,2-5,8-14H2,1H3

InChI Key

ZGODCLUXJARXDP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3

Origin of Product

United States

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